molecular formula C20H15N3O2 B2460073 2-(naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide CAS No. 866248-34-2

2-(naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B2460073
CAS No.: 866248-34-2
M. Wt: 329.359
InChI Key: ZXGVZHCKENKGQV-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is an organic compound that features a naphthalene ring, a phenyl group, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Naphthalene Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the naphthalene moiety to the oxadiazole ring.

    Formation of the Acetamide Group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation may yield naphthoquinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Materials Science: The compound could be used in the development of organic semiconductors, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide: can be compared to other oxadiazole derivatives, such as:

Uniqueness

The unique combination of the naphthalene, phenyl, and oxadiazole rings in this compound may confer distinct chemical and biological properties, such as enhanced stability, specific binding affinities, or unique electronic characteristics.

Properties

IUPAC Name

2-naphthalen-1-yl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c24-18(13-16-11-6-10-14-7-4-5-12-17(14)16)21-20-19(22-25-23-20)15-8-2-1-3-9-15/h1-12H,13H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGVZHCKENKGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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